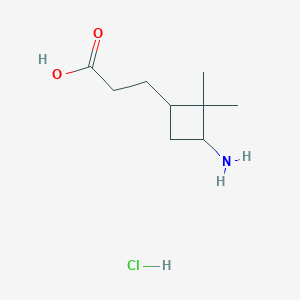

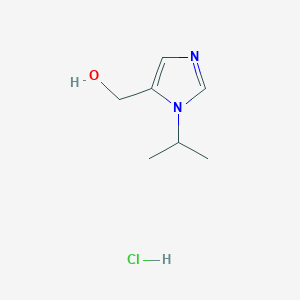

![molecular formula C9H8N2O4S B2807733 3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 76259-07-9](/img/structure/B2807733.png)

3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid” is a chemical compound with the CAS Number: 76259-07-9 . Its IUPAC name is 3-(methylsulfonyl)imidazo[1,5-a]pyridine-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O4S/c1-16(14,15)9-10-7(8(12)13)6-4-2-3-5-11(6)9/h2-5H,1H3,(H,12,13) . This indicates that the compound has a molecular weight of 240.24 .Physical And Chemical Properties Analysis

The compound has a melting point of 262-264°C . More specific physical and chemical properties are not available in the literature.Applications De Recherche Scientifique

Esterification of Carboxylic Acids

Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate have been utilized as efficient, reusable reaction media for the esterification of several carboxylic acids with alkyl halides, catalyzed by fluoride ions. This green and mild method is applicable for protecting acids via ester formation, particularly for alkali labile molecules (Brinchi, Germani, & Savelli, 2003).

Aromatization to Pyridine Derivatives

A combination of methanesulfonic acid and sodium nitrite in the presence of wet SiO2 has been used as an effective oxidizing agent for the oxidation of 1,4-dihydropyridines to the corresponding pyridine derivatives under mild and heterogeneous conditions, achieving excellent yields (Niknam et al., 2006).

Benzothiazole Synthesis

Methanesulfonic acid/SiO2 has been reported as an expeditious mixture for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles at 140 °C using carboxylic acids. This method stands out for its simplicity, use of widely available carboxylic acids, and ease of handling (Sharghi & Asemani, 2009).

Pyridinium Salts as Ionic Liquid Catalysts

Pyridinium methanesulfonate and pyridinium p-toluenesulfonate have been utilized as catalysts and media for the esterification of carboxylic acids with primary alcohols to give the corresponding esters selectively in high yields. Despite their high melting points, these pyridinium salts have been applied successfully as ionic liquid media for such reactions performed at 90°C (Ganeshpure & Das, 2007).

Green Synthesis Approaches

Modified synthesis methods for specific intermediates utilized in the synthesis of medically relevant compounds have been developed, emphasizing green chemistry principles such as reduced waste generation and improved atom economy (Gilbile, Bhavani, & Vyas, 2017).

Nitration of Imidazo[1,5-a]pyridines

Studies have shown that imidazo[1,5-a]pyridines can be readily nitrated by nitric acid–sulfuric acid, with nitration occurring most readily in the 1-position. This process has been preferred for compounds where the 1-position is already substituted, demonstrating specific reactivity patterns of these compounds (Glover & Peck, 1980).

Propriétés

IUPAC Name |

3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-16(14,15)9-10-7(8(12)13)6-4-2-3-5-11(6)9/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLURAPAPDCOTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dimethylphenyl)-4-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2807656.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2807657.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2807658.png)

![5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2807661.png)

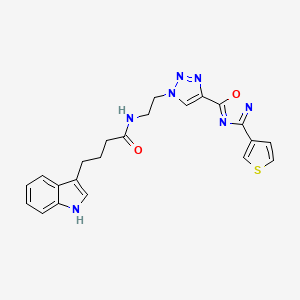

![1-(benzo[d]thiazol-2-yl)-N-(2-methoxyethyl)azetidine-3-carboxamide](/img/structure/B2807663.png)

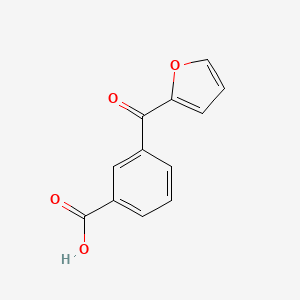

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2807664.png)

![(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2807666.png)

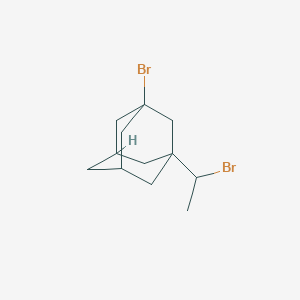

![[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride](/img/structure/B2807667.png)